molecular formula C10H16FN3S B6262212 [(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine CAS No. 1820569-71-8

[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

Cat. No. B6262212
CAS RN: 1820569-71-8
M. Wt: 229.3
InChI Key:
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Description

The compound “[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . The molecule is fluorinated, meaning it contains a fluorine atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a chiral center. The presence of the fluorine atom and the thiazole ring can significantly affect the chemical properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the thiazole ring could affect properties such as polarity, solubility, and reactivity .

Future Directions

The future research directions for this compound could include studying its synthesis, its chemical reactions, and its potential uses in various fields. Further studies could also investigate its physical and chemical properties, and its safety and hazards .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as nucleophilic substitution, reduction, and condensation reactions.", "Starting Materials": [ "2-methyl-1,3-thiazol-4-carboxaldehyde", "L-proline", "4-fluorobenzaldehyde", "ammonium chloride", "sodium borohydride", "methyl iodide", "2-bromoethylamine hydrobromide", "triethylamine", "acetic acid", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid", "React 2-methyl-1,3-thiazol-4-carboxaldehyde with L-proline in the presence of ammonium chloride and acetic acid to form (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid.", "Step 2: Synthesis of (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid methyl ester", "React (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid with methanol and sulfuric acid to form (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid methyl ester.", "Step 3: Synthesis of (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid methyl ester hydrochloride", "React (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid methyl ester with hydrogen chloride gas to form (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid methyl ester hydrochloride.", "Step 4: Synthesis of [(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine", "React (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid methyl ester hydrochloride with sodium borohydride in the presence of methanol to form (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid methyl ester.", "React (2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-2-carboxylic acid methyl ester with methyl iodide in the presence of triethylamine and diethyl ether to form [(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methyl ester iodide.", "React [(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methyl ester iodide with sodium hydroxide in the presence of water to form [(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine." ] }

CAS RN

1820569-71-8

Product Name

[(2S,4S)-4-fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine

Molecular Formula

C10H16FN3S

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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